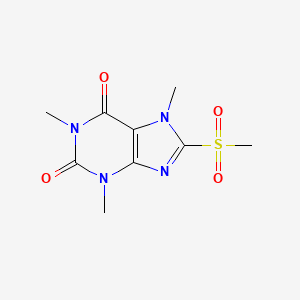![molecular formula C12H9N3O2 B5746286 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as MPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential applications in various scientific research fields. One of the most significant applications of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammation. 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the progression of Alzheimer's disease. Additionally, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of various enzymes and pathways involved in disease progression. In the case of cancer, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. It also inhibits angiogenesis by blocking the VEGF pathway. In the case of Alzheimer's disease, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Additionally, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has low toxicity and is well-tolerated, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential applications in various scientific research fields, its low toxicity, and its well-tolerated nature. However, the limitations of using 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high cost of synthesis, the need for specialized equipment and expertise, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for the research and development of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine in other scientific research fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported using different methods. One of the most commonly used methods involves the reaction of 2-methyl-3-furoic acid hydrazide with pyridine-2-carbaldehyde in the presence of phosphorus oxychloride. This reaction results in the formation of the desired compound with a yield of around 70%. Other methods involve the use of different reagents and catalysts, such as sodium nitrite and copper (II) sulfate, to achieve the synthesis of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine.
Propiedades
IUPAC Name |
5-(2-methylfuran-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(5-7-16-8)12-14-11(15-17-12)10-4-2-3-6-13-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRWFTBQORSHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)